molecular formula C11H13F3 B2551010 4-tert-Butylbenzotrifluoride CAS No. 160001-85-4

4-tert-Butylbenzotrifluoride

Cat. No. B2551010
M. Wt: 202.22
InChI Key: AAHQWGQDFWPRNY-UHFFFAOYSA-N
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Description

Discovery and Synthesis of 4-tert-Butylbenzotrifluoride Derivatives

The synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a derivative of 4-tert-butylbenzotrifluoride, has been reported to offer high thermal stability and resistance to hydrolysis. This compound, known as Fluolead, has been identified as a superior deoxofluorinating agent with diverse fluorination capabilities, including the high-yield conversion of various functional groups to fluorinated counterparts and stereoselective deoxofluoro-arylsulfinylation .

Molecular Structure Analysis

The molecular structure of tri-n-butyltin 2,6-difluorobenzoate, another related compound, has been elucidated through X-ray crystallography. It forms a unique macrocyclic tetramer with a 16-membered Sn4O8 ring, where the tin atoms exhibit distorted trigonal bipyramidal geometries . Similarly, the hexa-tert-butyl-hexa-peri-hexabenzocoronene, synthesized from 4-tert-butylphenylacetylene, has been structurally characterized, revealing the formation of dimers of the aromatic cores in its crystal structure .

Chemical Reactions Analysis

The reactivity of tert-butyl aroylperbenzoates under laser flash photolysis has been studied, providing insights into the kinetics of their singlet and triplet states, as well as the behavior of the resulting aroylphenyl radicals . Additionally, the metalation of N-(Pivaloyl)- and N-(tert-Butoxycarbonyl)difluoroanilines has been explored, demonstrating regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives .

Physical and Chemical Properties Analysis

The synthesis and characterization of 4-tert-butylbenzohydrazone and its metal complexes have been conducted, revealing their structural properties through various spectroscopic methods. The ligand was found to coordinate to metal ions through ONO donor atoms . Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized by spectroscopic techniques and X-ray diffraction, and evaluated for its biological activity .

The properties of fluorinated polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene have been investigated, showing good solubility, thermal stability, and mechanical strength, as well as low dielectric constants and moisture absorption . A similar study on polyimides based on 2,5-bis(4-amino-2-trifluoromethylphenoxy)-tert-butylbenzene confirmed these findings and highlighted their potential for applications requiring these properties .

Lastly, the synthesis, crystal structure, and antitumor activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)-thiazol-2-amine were reported. The compound exhibited good antitumor activity against the Hela cell line, with its structure confirmed by single-crystal X-ray diffraction .

Scientific Research Applications

  • Photolysis and Radical Chemistry : A study explored the laser flash photolysis of tert-Butyl aroylperbenzoates, revealing insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals. This research contributes to our understanding of the photophysical properties and radical chemistry of compounds related to 4-tert-Butylbenzotrifluoride (B. S. and D. Neckers, 2004).

  • Electrochemistry in Ionic Liquids : Another investigation into the electrochemistry of ionic liquids provided insights that could be relevant for applications involving 4-tert-Butylbenzotrifluoride derivatives, focusing on their potential in electrochemical systems (Li Xiao & K. Johnson, 2003).

  • Stability and Basicity of Carbenes : Research on the basicity of stable carbenes in solvents like THF and DMSO sheds light on the reactivity and stability of related compounds, which could inform the design of new materials and catalysts (Y. Kim & A. Streitwieser, 2002).

  • Materials Science and Polymer Chemistry : A study on polyimides containing tert-butyl side groups highlighted the impact of structural modifications on properties like dielectric constant and organosolubility. This research is directly relevant to the development of materials with specific electronic and physical properties (Y. Chern & J. Tsai, 2008).

  • Self-Assembly and Molecular Interactions : Research into the self-assembly properties driven by NH⋅⋅⋅O hydrogen bonding using 4-tert-butylbenzoic acid and aliphatic diamines demonstrates the potential for designing new supramolecular structures and materials (R. Armstrong et al., 2002).

Safety And Hazards

4-tert-Butylbenzotrifluoride has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-tert-butyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHQWGQDFWPRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzotrifluoride

Synthesis routes and methods

Procedure details

To a toluene solution of dimethylzinc (150 mL, 2.0M, 0.30 mol) at -78° C. is added a CH2Cl2 solution of titanium tetrachloride (150 mL, 1.0 M, 0.15 mol) and after stirring for 30 min 4-trifluoromethyl-α,α-dimethylbenzyl chloride (83.3 g, 0.373 mol) in CH2Cl2 (100 mL) is added dropwise over 20 min. After the addition is complete the reaction is allowed to warm to -40° C. over 1.5 h. After an additional 2 h at -40° C. the brown reaction mixture is carefully poured onto crushed ice, extracted with CH2 Cl2 (2×500 mL), the combined extracts dried over MgSO4 and concentrated to give 4-trifluoromethyl-t-butylbenzene; yield: 60.3 g (80%). Anal. Calcd. for C11H13F3 : C, 65.32; H, 6.48. Found: C, 65.11; H, 6.38.
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150 mL
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150 mL
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4-trifluoromethyl-α,α-dimethylbenzyl chloride
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